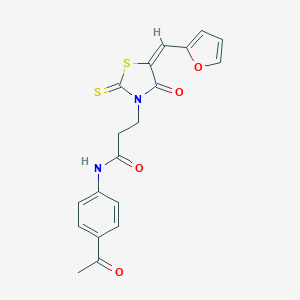
(E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.5g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiangiogenic Properties
Compounds structurally related to (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide have shown promising anticancer and antiangiogenic effects. Novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of tumor-bearing mice, demonstrating strong antiangiogenic effects and the ability to suppress tumor-induced endothelial proliferation (Chandrappa et al., 2010). Another study synthesized similar derivatives to explore their anticancer effect, showing moderate to strong antiproliferative activity in human leukemia cell lines, indicating the compounds' potential as anticancer agents (Chandrappa et al., 2009).
Antimicrobial Activity
Thiazolidinone derivatives, including those structurally similar to the compound , have demonstrated significant antimicrobial activity. A study on rhodanine-3-acetic acid derivatives revealed potent activity against mycobacteria, with some compounds showing high activity against Mycobacterium tuberculosis (Krátký et al., 2017). Another study synthesized and evaluated the antimicrobial activity of thiazolylamides of 5-arylidenethiazolidine-3-alkanecarboxylic acids, finding compounds with high activity against Staphylococcus aureus (Frolov et al., 2017).
Matrix Metalloproteinase (MMP) Inhibition and Wound Healing
4-Thiazolidinone derivatives have been designed and synthesized to affect the inflammatory/oxidative process involving MMPs, showing potential wound healing effects. One derivative significantly inhibited MMP-9, suggesting these compounds as candidates for treating tissue damage and inflammation (Incerti et al., 2018).
Antifibrotic Activity
A series of thiazolidinone derivatives were synthesized and evaluated for their antifibrotic and anticancer activities. Compounds exhibited significant reduction in fibroblast viability without possessing anticancer effects, highlighting their potential as antifibrotic agents (Kaminskyy et al., 2016).
properties
IUPAC Name |
N-(4-acetylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-12(22)13-4-6-14(7-5-13)20-17(23)8-9-21-18(24)16(27-19(21)26)11-15-3-2-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUCXKSJJAUAGS-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

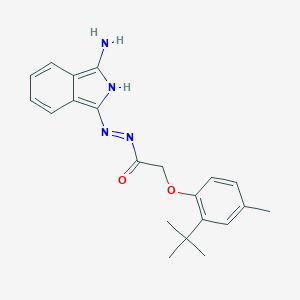
![3-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363384.png)
![5-butyl-4-{[4-(diethylamino)benzylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363386.png)
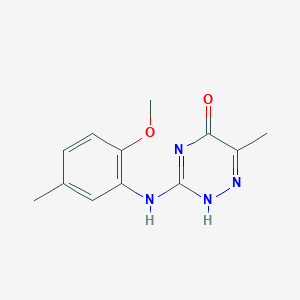
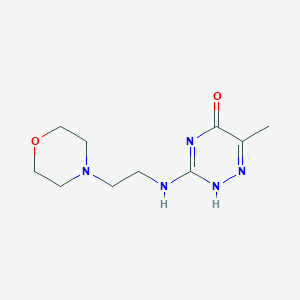
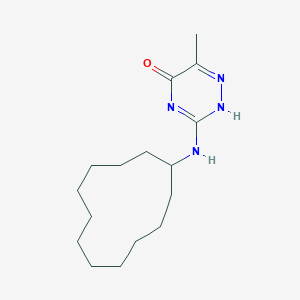
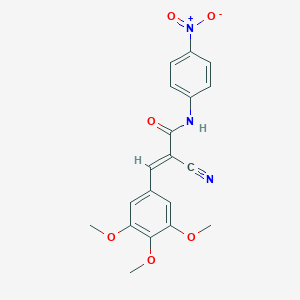
![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363404.png)

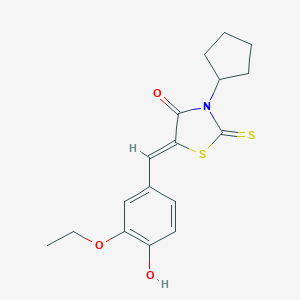
![Methyl 2-amino-4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]-5-methylthiophene-3-carboxylate](/img/structure/B363448.png)
![3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B363449.png)
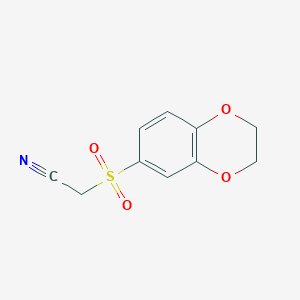
![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)